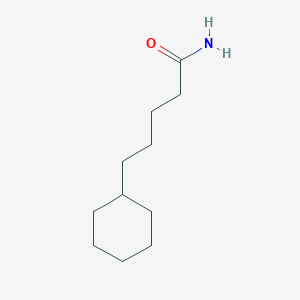

5-Cyclohexylvaleramide

Description

5-Cyclohexylvaleramide (IUPAC: 5-Chloro-N-cyclohexylpentanamide) is a synthetic organic compound characterized by a cyclohexyl group attached to a pentanamide backbone with a chlorine substituent at the fifth carbon. Its molecular formula is C₁₁H₂₀ClNO, and it is commonly utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules . The compound’s structural features, including the cyclohexyl ring and chlorine atom, contribute to its lipophilicity and reactivity, making it valuable in drug design and chemical intermediate synthesis .

Properties

Molecular Formula |

C11H21NO |

|---|---|

Molecular Weight |

183.29 g/mol |

IUPAC Name |

5-cyclohexylpentanamide |

InChI |

InChI=1S/C11H21NO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H2,12,13) |

InChI Key |

SVMOVHNVMVMHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with 5-Cyclohexylvaleramide:

Key Observations:

- Chlorine Substitution: The chlorine atom at C5 increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to non-halogenated analogs .

- Deuterated Analogues : Isotopic variants (e.g., 5-Chloro-N-cyclohexylpentanamide-d11) retain the parent compound’s reactivity but are critical for tracing metabolic pathways in drug development .

Physicochemical Properties

Limited quantitative data are available for this compound, but comparisons can be inferred from structural analogs:

| Property | This compound | N-Cyclohexylacetamide | 5-Chlorovaleryl Chloride |

|---|---|---|---|

| Molecular Weight | 229.7 g/mol | 141.21 g/mol | 155.03 g/mol |

| Solubility | Low in water | Moderate in polar solvents | Hydrolyzes in water |

| Reactivity | Nucleophilic amidation | Amide hydrolysis | Acylation reactions |

- Solubility Trends : The longer carbon chain and chlorine in this compound reduce aqueous solubility compared to N-Cyclohexylacetamide, aligning with its higher lipophilicity .

- Stability : Unlike 5-Chlorovaleryl Chloride, which hydrolyzes rapidly, this compound’s amide bond provides greater stability under ambient conditions .

Pharmacological Potential

- N-Cyclohexylacetamide : Demonstrates mild anti-inflammatory properties in preclinical models, suggesting that larger amides like this compound could be optimized for targeted therapies .

- Chlorinated Analogs : Chlorine atoms in similar compounds enhance interactions with biological targets (e.g., enzyme active sites), implying possible bioactivity in this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.